molecular formula C10H8N2O3 B8615124 2-(Allyloxy)-4-nitrobenzonitrile

2-(Allyloxy)-4-nitrobenzonitrile

Cat. No. B8615124
M. Wt: 204.18 g/mol
InChI Key: HLPXACVEKAQVFI-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

The title compound (1.70 g) as a light yellow solid was prepared from compound 10A (2.04 g, 10 mmol) by procedures analogous to those described in Experiment 6C.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
6C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:6]=1[C:7]#[N:8])[CH:2]=[CH2:3].NC1C=CC(C#N)=C2C=1C=CC(C)(C)O2>>[CH2:1]([O:4][C:5]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C=C)OC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
6C
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CC(OC2=C(C=C1)C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C#N)C=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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